molecular formula C11H13NOS B8377333 1-(4-(Methylthio)phenyl)pyrrolidin-2-one

1-(4-(Methylthio)phenyl)pyrrolidin-2-one

Cat. No.: B8377333
M. Wt: 207.29 g/mol
InChI Key: YPDHWQVPGXBUAB-UHFFFAOYSA-N
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Description

1-(4-(Methylthio)phenyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 4-(methylthio)phenyl substituent at the 1-position of the lactam ring. The methylthio (-SMe) group confers distinct electronic and steric properties, enhancing lipophilicity compared to oxygenated or halogenated analogs. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs have demonstrated diverse biological activities, including anti-Alzheimer’s, antiarrhythmic, and alpha-adrenolytic effects .

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

1-(4-methylsulfanylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H13NOS/c1-14-10-6-4-9(5-7-10)12-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3

InChI Key

YPDHWQVPGXBUAB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)N2CCCC2=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent-Driven Electronic and Physicochemical Properties

The biological and chemical behavior of pyrrolidin-2-one derivatives is heavily influenced by substituents on the phenyl ring. Key comparisons include:

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituent Key Properties Reference
1-(4-(Methylthio)phenyl)pyrrolidin-2-one 4-(Methylthio)phenyl High lipophilicity (logP ~2.5–3.0 inferred) N/A
1-(4-Methoxyphenyl)pyrrolidin-2-one 4-Methoxyphenyl Moderate lipophilicity; H-bond donor capacity
1-(4-Chlorophenyl)pyrrolidin-2-one 4-Chlorophenyl Electron-withdrawing; enhanced metabolic stability
1-(4-Hydroxyphenyl)pyrrolidin-2-one 4-Hydroxyphenyl High polarity; pH-dependent solubility
  • Methylthio (-SMe) vs. Methoxy (-OMe) : The -SMe group increases lipophilicity and may improve blood-brain barrier penetration compared to -OMe .
  • Halogenated Derivatives : Chloro and fluoro substituents enhance receptor binding via electron-withdrawing effects but may reduce solubility .
Table 2: Comparative Pharmacological Activities
Compound Name Target Activity Efficacy (Reported Data) Reference
1-(4-Fluorophenyl)pyrrolidin-2-one Alpha2-adrenergic receptor pKi = 7.29 (high affinity)
1-(2-Methoxyphenyl)pyrrolidin-2-one Antioxidant Moderate radical scavenging activity
1-(4-Methoxyphenyl)pyrrolidin-2-one Anti-Alzheimer’s AChE inhibition comparable to donepezil
1-(3-Trifluoromethylphenyl)pyrrolidin-2-one Synthetic intermediate Used in peptide coupling reactions
  • Anti-Alzheimer’s Activity : Methoxy-substituted analogs (e.g., compound 10b in ) show acetylcholinesterase (AChE) inhibition, suggesting that the methylthio analog could exhibit similar or enhanced activity due to improved membrane permeability .
  • Alpha-Adrenolytic Effects: Chloro and hydroxy substituents on the phenyl ring correlate with high alpha-adrenoceptor affinity. The methylthio group’s larger van der Waals radius may alter binding kinetics .

Preparation Methods

Mechanism of Cyclopropane Ring-Opening with Primary Amines

A robust method for constructing 1,5-disubstituted pyrrolidin-2-ones involves the Lewis acid-catalyzed opening of donor–acceptor (DA) cyclopropanes with primary amines, followed by lactamization and dealkoxycarbonylation. For 1-(4-(methylthio)phenyl)pyrrolidin-2-one, this approach begins with the reaction of a DA cyclopropane (e.g., 1a , bearing an ester acceptor group) and 4-(methylthio)aniline in the presence of nickel perchlorate (Ni(ClO₄)₂) in toluene. The cyclopropane undergoes regioselective ring-opening at the more electrophilic carbon, forming a γ-amino ester intermediate (4a ).

Lactamization and Dealkoxycarbonylation

The γ-amino ester undergoes intramolecular cyclization under reflux with acetic acid, yielding a 3-ethoxycarbonyl-pyrrolidin-2-one intermediate. Subsequent saponification with aqueous NaOH and thermolytic decarboxylation at 180°C removes the ester group, furnishing the target compound. This one-pot sequence avoids isolating sensitive intermediates and achieves yields of 45–65% for analogous arylpyrrolidones.

Table 1. Optimization of Cyclopropane-Based Synthesis

ParameterConditionYield Improvement
CatalystNi(ClO₄)₂ vs. Sc(OTf)₃+15% with Ni(ClO₄)₂
SolventToluene vs. THF+20% in toluene
TemperatureReflux (110°C) vs. 80°C+12% at reflux

Nucleophilic Aromatic Substitution Approaches

Substitution of Halogenated Aromatics with Pyrrolidinone

An alternative route involves the nucleophilic displacement of a halogen (e.g., bromine) on 4-bromo-(methylthio)benzene by a pyrrolidin-2-one anion. The anion, generated via deprotonation of pyrrolidin-2-one with NaH in DMF, attacks the activated aromatic ring under Ullmann-type conditions. Catalytic copper(I) iodide and 1,10-phenanthroline facilitate the coupling at 120°C, yielding the product in 50–60% yield after purification.

Limitations and Side Reactions

Competing hydrolysis of the methylthio group under basic conditions necessitates careful control of reaction pH. Additionally, overalkylation at the lactam oxygen can occur, requiring stoichiometric optimization.

Reductive Amination–Cyclization Strategies

Condensation of 4-(Methylthio)benzylamine with γ-Keto Esters

Reacting 4-(methylthio)benzylamine with ethyl levulinate (γ-keto ester) in methanol under acidic conditions forms a Schiff base. Sodium cyanoborohydride-mediated reductive amination generates a secondary amine, which undergoes lactamization upon heating in acetic anhydride. This two-step process achieves moderate yields (40–55%) but requires stringent moisture control.

Catalytic Hydrogenation Alternatives

Palladium on carbon (Pd/C) in ethanol under H₂ pressure (3 atm) offers a greener reductive amination route, circumventing the use of borohydrides. However, catalyst poisoning by the sulfur-containing substrate remains a challenge, necessitating higher catalyst loadings (5 mol% Pd).

Palladium-Catalyzed Cross-Coupling Methods

Buchwald–Hartwig Amination of Aryl Halides

Aryl bromides functionalized with methylthio groups undergo coupling with pyrrolidin-2-one using Pd(OAc)₂/Xantphos as a catalyst system. Potassium tert-butoxide as a base in dioxane at 100°C facilitates C–N bond formation, yielding the product in 65–70% yield. This method excels in scalability but requires expensive ligands and inert conditions.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency and Practicality of Methods

MethodYield RangeCostScalabilityKey Limitations
Cyclopropane ring-opening45–65%ModerateHighMulti-step purification
Nucleophilic substitution50–60%LowModerateSulfur group sensitivity
Reductive amination40–55%LowLowMoisture sensitivity
Buchwald–Hartwig65–70%HighHighCatalyst cost

The cyclopropane route offers the best balance of yield and scalability, while Buchwald–Hartwig coupling is preferable for high-purity applications despite its cost.

Q & A

Q. What are the optimal synthetic routes for 1-(4-(Methylthio)phenyl)pyrrolidin-2-one, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as Friedel-Crafts acylation for aryl ketone intermediates followed by cyclization to form the pyrrolidinone core . Bromination of 4-(methylthio)acetophenone derivatives (using Br₂/FeBr₃) can introduce functional groups for downstream modifications . Reaction parameters like solvent polarity (e.g., dichloromethane vs. methanol), temperature (room temp. vs. reflux), and catalyst selection (e.g., Lewis acids for cyclization) critically influence yield and purity . Optimization via Design of Experiments (DoE) is recommended to balance competing factors like reaction time and byproduct formation.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the presence of the methylthio group (δ ~2.5 ppm for S-CH₃) and pyrrolidinone carbonyl (δ ~175 ppm) .
  • HRMS : Verify molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₃NOS: 223.0725) and isotopic patterns .
  • IR Spectroscopy : Identify carbonyl stretching (~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
    Cross-referencing with crystallographic data (if available) ensures structural integrity .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodological Answer : Solubility can be assessed in solvents like DMSO, ethanol, and aqueous buffers (pH 1–13) using UV-Vis spectroscopy. Stability studies under light, heat (e.g., 40°C), and oxidizing conditions (H₂O₂) reveal degradation pathways . For long-term storage, lyophilization in amber vials under inert gas (N₂/Ar) is advised.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

  • Methodological Answer :
  • Functional Group Replacement : Substitute the methylthio group with sulfoxide/sulfone to modulate electron density and binding affinity .
  • Pyrrolidinone Ring Modifications : Introduce substituents (e.g., halogens, amino groups) at positions 3 or 4 to alter steric and electronic interactions with biological targets .
  • Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to predict interactions with enzymes like kinases or GPCRs . Validate via in vitro assays (e.g., IC₅₀ determination) .

Q. What mechanistic insights explain contradictory biological activity data in different assay systems?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, co-factors) or off-target effects. For example:
  • Enzyme Inhibition : Test purity via HPLC to rule out impurities masking activity .
  • Cell-Based Assays : Evaluate membrane permeability (logP) and efflux pump interactions (e.g., P-gp inhibition) .
    Use orthogonal assays (e.g., SPR for binding vs. functional cellular assays) to confirm target engagement .

Q. How can computational modeling predict the metabolic fate of this compound?

  • Methodological Answer :
  • In Silico Tools : Use software like Schrödinger’s ADMET Predictor or MetaCore to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the methylthio group) .
  • QSAR Models : Corrogate data from similar pyrrolidinones to predict clearance rates and metabolite toxicity .
    Validate predictions with in vitro hepatocyte models and LC-MS/MS metabolite profiling .

Q. What strategies resolve low yields in multi-step syntheses of analogs?

  • Methodological Answer :
  • Intermediate Trapping : Isolate unstable intermediates (e.g., enolates) via low-temperature quenching .
  • Catalyst Screening : Test palladium/copper systems for cross-coupling steps (e.g., Suzuki-Miyaura for aryl additions) .
  • Flow Chemistry : Improve scalability and heat transfer for exothermic reactions (e.g., bromination) .

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